4-Hydroxy-2-naphthoic acid

Overview

Description

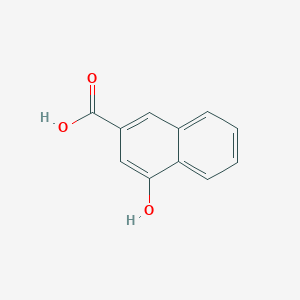

4-Hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 . It is a solid substance and is produced by air oxidation of 1-tetralone-3-carboxylic acid .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-naphthoic acid involves the air oxidation of 1-tetralone-3-carboxylic acid . In a study, it was found that the bacterial P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A2, exhibited oxidation activity towards three hydroxynaphthoic acids . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Molecular Structure Analysis

The InChI code for 4-Hydroxy-2-naphthoic acid is 1S/C11H8O3/c12-10-6-8 (11 (13)14)5-7-3-1-2-4-9 (7)10/h1-6,12H, (H,13,14) and the InChI key is NIOAVQYSSKOCQP-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Hydroxy-2-naphthoic acid is produced by air oxidation of 1-tetralone-3-carboxylic acid . The kinetics of thermal decomposition of the H1·½DIOX compound yields an activation energy of ∼60 kJ mol −1 for the desolvation reaction .Physical And Chemical Properties Analysis

4-Hydroxy-2-naphthoic acid has a melting point of 182-183 °C . It has a density of 1.399±0.06 g/cm3 . It is a solid substance and is stored in a refrigerator .Scientific Research Applications

Synthesis of Arylamides

4-Hydroxy-2-naphthoic acid derivatives are used in the synthesis of arylamides, which are crucial in producing organic azo pigments, medicines, and pesticides. The study by Shteinberg (2022) explores the catalytic methods for synthesizing 3-hydroxy-2-naphthoic acid anilide, a significant derivative, using effective catalysts like phosphorus trichloride and antimony trifluoride for high-quality production with practical quantitative yield (Shteinberg, 2022).

Synthesis Processes and Purity Enhancement

The synthesis process of hydroxynaphthoic acid derivatives, such as 2-Hydroxy-1-naphthoic acid, is explored by Jiang Ting-shun (2008). This process involves using β-naphthol and sodium hydroxide in n-octane, achieving up to 98% purity. The study highlights the effects of reaction conditions like pressure, temperature, and time on the product yield, optimizing for high production efficiency (Jiang Ting-shun, 2008).

Pharmaceutical Applications

The pharmaceutical potential of hydroxynaphthoic acid derivatives is demonstrated in the work of Qi Zhang, Meiqi Li, and X. Mei (2015), who reported a new polymorph of 1-hydroxy-2-naphthoic acid (HNA) discovered during co-crystallization experiments. This new form, being more stable, is significant for pharmaceutical co-crystal preparation (Qi Zhang, Meiqi Li, & X. Mei, 2015).

Anti-inflammatory Activity

Yating Cheng et al. (2017) studied the anti-inflammatory activity of bacterial-derived metabolites like 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), which binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut. The study provides insights into the structure-dependent AhR activity of hydroxyl/carboxy-substituted naphthoic acids in young adult mouse colonic and human colon cancer cells (Yating Cheng et al., 2017).

Photophysical Properties

The photophysical properties of hydroxynaphthoic acid derivatives have been the subject of research by Mishra et al. (2005). They investigated the photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid (1,2-HNA) using various spectroscopic and theoretical methods, revealing its concentration, solvent, pH, and temperature-dependent fluorescence behavior, important for various applications in materials science and chemistry (H. Mishra et al., 2005).

Mechanism of Action

Target of Action

4-Hydroxy-2-naphthoic acid (4H2NA) is a hydroxynaphthoic acid that has been found to interact with various targets. It forms solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds . It also forms a hydrated salt with 1,4-diazabicyclo[2.2.2]octane, DABCO .

Mode of Action

The interaction of 4H2NA with its targets results in the formation of stable structures. The compound forms solvates with DIOX and DMSO, and these structures are stabilized by host–host and host–guest hydrogen bonds . This suggests that 4H2NA can form stable complexes with other molecules, potentially influencing its biological activity.

Biochemical Pathways

For instance, 6-hydroxy-2-naphthoic acid, a structural isomer of 4H2NA, has been reported to be oxidized by whole cells of the recombinant Escherichia coli strain expressing CYP199A2 to afford 6,7-dihydroxynaphthoic acid . This suggests that 4H2NA might also be involved in similar oxidation reactions.

Pharmacokinetics

The compound’s ability to form solvates and salts suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The compound’s ability to form stable complexes with other molecules suggests that it may influence the structure and function of these molecules .

Action Environment

The action of 4H2NA can be influenced by environmental factors. For instance, the formation of solvates and salts with DIOX, DMSO, and DABCO suggests that the presence of these molecules in the environment can influence the action of 4H2NA . Additionally, the stability of these complexes may be influenced by factors such as temperature and pH.

Safety and Hazards

Future Directions

The future directions for 4-Hydroxy-2-naphthoic acid could involve its use in the synthesis of Liquid Crystal Polymers (LCPs) like Vectra . It could also be used in the synthesis of dihydroxynaphthoic acids using bacterial P450 monooxygenase . Additionally, the formation of inclusion compounds of hydroxynaphthoic acids could be explored .

properties

IUPAC Name |

4-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOAVQYSSKOCQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-naphthoic acid | |

CAS RN |

1573-91-7 | |

| Record name | 4-hydroxynaphthalene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 4-hydroxy-2-naphthoic acid derivatives?

A1: Several methods exist for synthesizing 4-hydroxy-2-naphthoic acid derivatives. One approach utilizes aromatic aldehydes as starting materials, yielding substituted 4-hydroxy-2-naphthoic acid derivatives. This improved procedure has proven effective in preparing a natural naphthalene derivative found in Ulmus thomasii []. Another method involves converting methyl (E)-2-cyanomethylcinnamates, derived from Baylis-Hillman acetates, into various 4-hydroxy-2-naphthoic acids and benzylidenesuccinimides [, ].

Q2: How does the structure of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) influence its interaction with the aryl hydrocarbon receptor (AhR)?

A2: 1,4-DHNA demonstrates potent AhR agonistic activity, comparable to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), in both young adult mouse colonic (YAMC) and human Caco2 colon cancer cells. Computational analysis reveals that 1,4-DHNA binds to the AhR binding pocket similarly to TCDD, primarily differing due to the negatively charged group of 1,4-DHNA [].

Q3: What are the structural requirements for hydroxyl/carboxy-substituted naphthoic acids (NAs) to induce CYP1A1 activity?

A3: Structure-activity relationship studies indicate that inducing CYP1A1 activity generally requires the presence of one or both 1,4-dihydroxy substituents on the naphthoic acid scaffold. The presence of the 2-carboxyl group significantly enhances this activity [].

Q4: Are there any microbial sources for 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)?

A4: Yes, 1,4-DHNA is a bacterial-derived metabolite. It exhibits anti-inflammatory activity in the gut [].

Q5: How do the activities of 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA) compare to 1,4-DHNA in terms of AhR activation?

A5: While less potent than 1,4-DHNA, both 1-HNA and 4-HNA can induce AhR activity. They trigger a maximal (TCDD-like) response for CYP1B1 in both YAMC and Caco2 cells and for CYP1A1 in Caco2 cells [].

Q6: Can you describe the synthesis of γ-lactones related to 4-hydroxy-2-naphthoic acid?

A6: Researchers have synthesized γ-lactones of both 1-methoxy-3-hydroxymethyl-2-naphthoic acid and 3-hydroxymethyl-4-methoxy-2-naphthoic acid as part of their investigations into sorigenins. These syntheses involved distinct pathways, utilizing different starting materials and reaction sequences [].

Q7: Have there been any studies focusing on the synthesis of amino-substituted 4-hydroxy-2-naphthoic acids?

A7: Yes, researchers have explored the synthesis of specific amino-substituted derivatives, including 6-amino-4-hydroxy-2-naphthoic acid ("carboxy γ-acid") []. Additionally, efforts have been made to synthesize 7-amino-4-hydroxy-2-naphthoic acid ("carboxy j-acid") starting from 3-amino-2-naphthoic acid []. Efficient methods for synthesizing and separating 5-amino- and 7-amino-4-hydroxy-2-naphthoic acids have also been developed [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)

![(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine](/img/structure/B168989.png)